

Application Notes and Protocols: FE 203799 in Combination with Parenteral Nutrition Studies

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Compound of Interest

Compound Name: FE 203799

Cat. No.: B612742

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Introduction

FE 203799, also known as apraglutide and glepaglutide, is a long-acting glucagon-like peptide-2 (GLP-2) analogue under investigation for the treatment of Short Bowel Syndrome (SBS). SBS is a malabsorptive state often requiring parenteral nutrition (PN) to maintain fluid and nutrient balance. As a GLP-2 analogue, **FE 203799** aims to enhance intestinal absorption, thereby reducing the dependency on parenteral support. These application notes provide a summary of key findings and detailed protocols from preclinical and clinical studies investigating **FE 203799** in combination with parenteral nutrition.

Mechanism of Action

FE 203799 is a potent and selective agonist for the GLP-2 receptor.[1] The binding of **FE 203799** to the GLP-2 receptor, which is expressed on enteroendocrine cells and enteric neurons, activates downstream signaling pathways. This activation leads to the stimulation of intestinal growth, enhancement of villus height, and an increase in crypt cell proliferation, ultimately improving the intestine's absorptive capacity.[2]

Data Presentation

Preclinical Efficacy of FE 203799 (Apraglutide) in a Neonatal Piglet Model of SBS

Parameter	Saline Control (n=10)	FE 203799 (5 mg/kg) (n=8)	P-value
Fecal Fat Loss	Higher	Lower	P = 0.043
Fecal Energy Loss	Higher	Lower	P = 0.043
Small Intestinal Length	Shorter	Longer	P = 0.001
Small Intestinal Weight	Lighter	Heavier	P = 0.004
Villus Height	Shorter	Longer	P = 0.027
Crypt Depth	Shallower	Deeper	P = 0.054

Data from a study in a neonatal piglet model of SBS with 75% intestinal resection.[\[3\]](#)[\[4\]](#)

Clinical Efficacy of FE 203799 (Glepaglutide) in Adult Patients with SBS (Phase III EASE 1 Trial)

Outcome	Placebo	Glepaglutide 10 mg (Once Weekly)	Glepaglutide 10 mg (Twice Weekly)
Primary Endpoint			
Mean Change in Weekly PS Volume from Baseline to Week 24	-2.85 L/week	-3.13 L/week	-5.13 L/week (P = 0.0039 vs. Placebo)
Key Secondary Endpoints			
Clinical Response (≥20% PS volume reduction at weeks 20 & 24)	38.9%	Not Statistically Significant	65.7% (P = 0.0243 vs. Placebo)
Reduction in PS Days (≥1 day/week at week 24)	19.4%	Not Statistically Significant	51.4% (P = 0.0043 vs. Placebo)
Enteral Autonomy (Complete PS Weaning)	0%	Not Statistically Significant	14% (5 patients)

Data from the Phase III, randomized, double-blind, placebo-controlled EASE 1 trial (NCT03690206) in 106 adult patients with SBS requiring parenteral support.[1][5][6]

Clinical Efficacy of FE 203799 (Apraglutide) in Adult Patients with SBS-IF and Colon-in-Continuity (Phase II Trial)

Outcome	Baseline (n=9)	Week 52 (n=9)	P-value
Mean Weekly PS Volume	9,919 mL	5,217 mL	P = 0.0004
Mean Weekly PS Energy Content	7,938 kcal	4,428 kcal	P = 0.0006
Additional Days Off PS per Week	-	2.1 days	-

Data from a 52-week, open-label, multicenter Phase II study of apraglutide 5 mg administered subcutaneously once weekly.

Experimental Protocols

Preclinical Study: Neonatal Piglet Model of Short Bowel Syndrome

Objective: To evaluate the effect of **FE 203799** (apraglutide) on intestinal adaptation in a neonatal piglet model of SBS.

Animal Model: Neonatal Duroc piglets, 2-5 days old.

Surgical Procedure:

- Anesthetize the piglets.
- Perform a 75% intestinal resection with a jejunocolic anastomosis.
- Piglets are pair-fed with both parenteral and enteral nutrition post-surgery.

Treatment Groups:

- Control: Saline injections.
- **FE 203799**: 5 mg/kg administered subcutaneously on day 0 and day 4 post-surgery.

Data Collection:

- Day 6: Collect 24-hour fecal samples for nutrient analysis.
- Day 7: Euthanize the piglets and measure small intestinal length and weight. Collect tissue for histological analysis (villus height and crypt depth).

Key Findings: **FE 203799** treatment resulted in enhanced intestinal adaptation, including increased intestinal length and weight, longer villi, and deeper crypts, along with reduced fecal fat and energy losses.^{[3][4]}

Clinical Trial: Phase III EASE 1 (NCT03690206)

Objective: To evaluate the efficacy and safety of glepaglutide in reducing parenteral support volume in adult patients with SBS.

Study Design: International, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: Adult patients with a diagnosis of SBS (remaining small bowel < 200 cm) who require parenteral support at least 3 days per week and are stable on their PS regimen.

Inclusion Criteria (Abbreviated):

- Informed consent obtained.
- Diagnosis of SBS with < 200 cm of remaining small bowel in continuity.
- Requirement for parenteral support at least 3 times per week.
- Stable parenteral support volume for at least 2 weeks prior to the study.
- For patients with a remnant colon, a documented colonoscopy with no safety concerns.

Exclusion Criteria (Abbreviated):

- Planned restorative surgery during the trial period.
- History of colon cancer or other cancers unless disease-free for at least 5 years.
- Severe renal or hepatic impairment.

- Use of GLP-1, GLP-2, or somatostatin analogues within 3 months prior to screening.
- Unstable systemic immunosuppressive or biological therapy.

Treatment Arms (24 weeks):

- Glepaglutide 10 mg subcutaneously twice weekly.
- Glepaglutide 10 mg subcutaneously once weekly.
- Placebo.

Primary Endpoint: Change in weekly parenteral support volume from baseline to week 24.

Method for PS Volume Reduction: Parenteral support volume was reduced if the mean urine volume over a 48-hour balance period exceeded baseline values by more than 10%.[\[6\]](#)

Secondary Endpoints:

- Proportion of patients achieving a clinical response ($\geq 20\%$ reduction in PS volume from baseline to weeks 20 and 24).
- Proportion of patients achieving a reduction in the number of days on parenteral support of at least one day per week from baseline to week 24.
- Achievement of enteral autonomy (complete weaning off parenteral support).
- Patient Global Impression of Change (PGIC).

Protocol: Metabolic Balance Studies

Objective: To quantitatively assess intestinal absorption of fluids, electrolytes, and energy.

General Procedure:

- Admission: Patients are admitted to a clinical research facility.
- Dietary and Fluid Intake: Patients are placed on a fixed diet and fluid intake for a specified period (e.g., 72-96 hours). All oral intake is meticulously recorded.

- Parenteral Support: The volume and composition of parenteral support are kept constant and recorded.
- Output Collection: All fecal and urinary output is collected over the balance period (e.g., 72 hours).
- Analysis:
 - The volume and weight of fecal and urinary output are measured.
 - The energy and nutrient content of the diet, parenteral support, and fecal output are analyzed (e.g., by bomb calorimetry for energy).
 - Intestinal absorption is calculated as the difference between intake (oral and parenteral) and fecal output.

Key Parameters Measured:

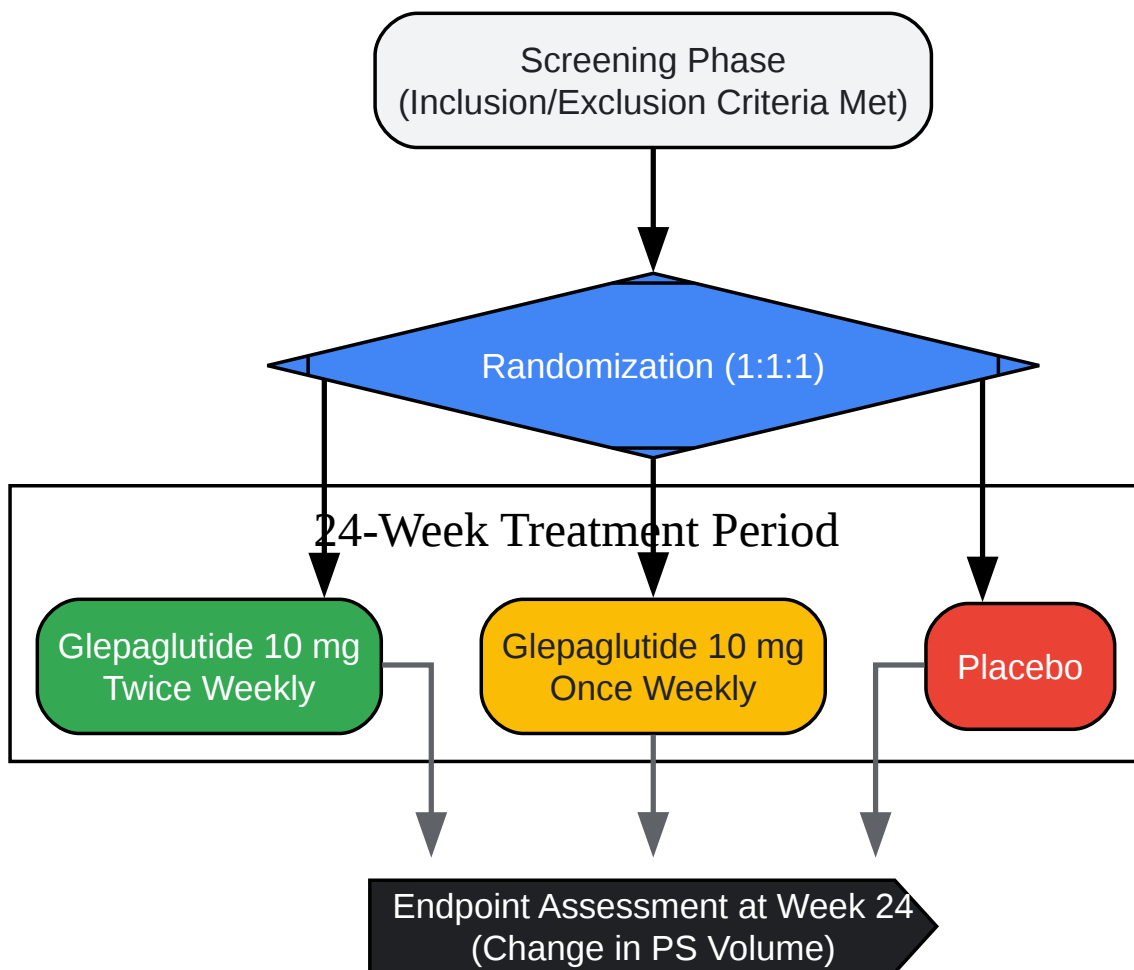
- Wet weight absorption (g/day).
- Energy absorption (kJ/day or kcal/day).
- Macronutrient and electrolyte absorption (e.g., sodium, potassium).

Visualizations

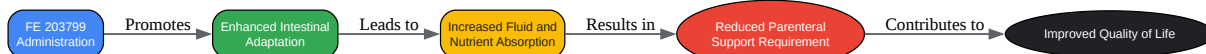


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Caption: GLP-2 Receptor Signaling Pathway.

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Caption: EASE 1 Phase III Clinical Trial Workflow.

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Caption: Logical Flow of **FE 203799** Treatment Effect.

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